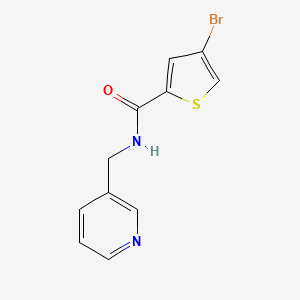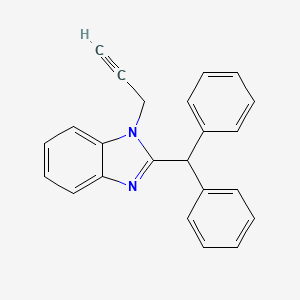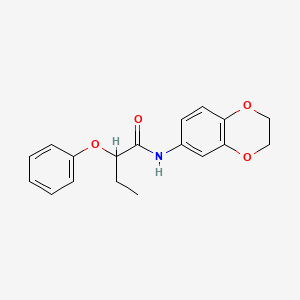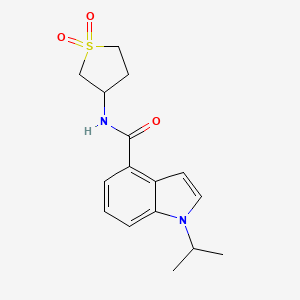![molecular formula C17H13N5OS2 B10979019 N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10979019.png)
N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺是一种复杂的含有多个杂环结构的有机化合物。
准备方法
合成路线及反应条件
N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺的合成通常涉及多步有机反应。一种常见的方法包括:
噻二唑环的形成: 此步骤涉及在酸性或碱性条件下将合适的先驱体环化形成1,3,4-噻二唑环。
噻唑环的合成: 噻唑环通常通过Hantzsch噻唑合成法合成,该方法涉及α-卤代酮与硫代酰胺的缩合。
偶联反应: 然后通过各种有机反应(如Suzuki或Heck偶联)将噻二唑环和噻唑环偶联形成所需化合物。
最终修饰:
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以最大限度地提高产量和纯度。这可能包括使用连续流动反应器更好地控制反应条件,并将反应规模扩大到工业规模。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,尤其是在噻二唑环和噻唑环中的硫原子处。
还原: 还原反应可以靶向含氮杂环,可能导致开环或氢化。
取代: 亲电和亲核取代反应可以在芳香环和杂环上的不同位置发生。
常用试剂和条件
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,卤代烷烃和其他亲电体或亲核体。
主要产物
这些反应的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而取代反应可以在芳香环上引入各种官能团。
科学研究应用
化学
在化学中,由于存在多个杂环,该化合物因其独特的电子性质而受到研究。它可以作为更复杂分子的构建模块,并用于合成新型材料。
生物学
在生物学中,该化合物因其作为生物活性分子的潜力而受到研究。其结构表明它可以与各种生物靶点相互作用,使其成为药物开发的候选药物。
医学
在医学上,人们正在探索该化合物的潜在治疗作用,特别是其抑制特定酶或受体的能力。它可能在治疗癌症、感染或炎症性疾病等疾病中发挥作用。
工业
在工业上,该化合物可用于开发具有特定电子或光学性质的新材料。它也可能在特种化学品生产中找到应用。
作用机制
N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺的作用机制涉及其与酶或受体等分子靶点的相互作用。该化合物的杂环可以与这些靶点形成氢键、π-π相互作用和其他非共价相互作用,从而调节其活性。该化合物影响的特定途径将取决于其精确的生物活性,这是正在进行的研究的主题。
相似化合物的比较
类似化合物
- N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺
- N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺
独特性
与其他类似化合物相比,N-[(2Z)-5-甲基-1,3,4-噻二唑-2(3H)-亚基]-4-苯基-2-(1H-吡咯-1-基)-1,3-噻唑-5-甲酰胺因其杂环的特定排列而脱颖而出,这可能赋予其独特的电子性质和生物活性。它能够进行各种化学反应也使其成为研究和工业应用的通用化合物。
属性
分子式 |
C17H13N5OS2 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC 名称 |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N5OS2/c1-11-20-21-16(24-11)19-15(23)14-13(12-7-3-2-4-8-12)18-17(25-14)22-9-5-6-10-22/h2-10H,1H3,(H,19,21,23) |
InChI 键 |
PADDNNPIPHOPDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-[(3-methylbutanoyl)amino]benzoate](/img/structure/B10978939.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
![N-[2-(pyridin-4-yl)-1H-benzimidazol-6-yl]thiophene-2-sulfonamide](/img/structure/B10978942.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N~2~-[1-(4-methylphenyl)ethyl]glycinamide](/img/structure/B10978949.png)

![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)




![3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B10978995.png)
![Dimethyl 2-{[(3,4-dichlorophenyl)carbamoyl]amino}benzene-1,4-dicarboxylate](/img/structure/B10979012.png)

